molecular formula C21H23FN4O2S B2401936 4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391929-76-3

4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2401936
CAS No.: 391929-76-3
M. Wt: 414.5
InChI Key: LRFLXNWPKNKYBK-UHFFFAOYSA-N
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Description

The compound 4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a 1,2,4-triazole derivative featuring a benzamide backbone substituted with a 4-butoxy group and linked via a methylene bridge to a triazole ring. The triazole core is further substituted at positions 4 and 5 with a 4-fluorophenyl group and a methylsulfanyl (SCH₃) group, respectively.

Properties

IUPAC Name

4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c1-3-4-13-28-18-11-5-15(6-12-18)20(27)23-14-19-24-25-21(29-2)26(19)17-9-7-16(22)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFLXNWPKNKYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and butoxy substituents. The final step involves the coupling of the triazole derivative with benzamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key structural features that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives, focusing on substituent variations and their implications:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Activity/Properties Source ID
Target Compound 4-butoxy benzamide, 4-fluorophenyl, methylsulfanyl (SCH₃) 540.63 N/A Not explicitly reported (structural focus)
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (476435-12-8) 4-methoxy benzamide, benzyl, methylsulfanyl (SCH₃) 394.47 N/A Antimicrobial screening candidate
4-[({[4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide 4-ethyl triazole, 4-fluorophenyl, sulfanylacetyl benzamide 429.46 N/A Structural similarity for enzyme binding studies
4-((5-((Cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (7) Cyclohexylmethylthio, morpholinomethyl 369.53 155–157 Microwave-assisted synthesis (88% yield)
(E)-4-(4-hydroxy-3-methoxyphenylmethylene)-5-ethyl-4H-1,2,4-triazol-3-ethylthioether (1b) Ethylthioether, hydroxy-methoxyphenyl 349.44 N/A Neuraminidase inhibition (IC₅₀: 6.86 µg/mL)

Key Observations

  • Substituent Effects on Bioactivity: The methylsulfanyl (SCH₃) group at position 5 of the triazole is a common feature in bioactive derivatives (e.g., neuraminidase inhibitors in and antimicrobial candidates in ). Replacement with bulkier groups (e.g., cyclohexylmethylthio in ) may alter solubility and binding kinetics. The 4-butoxy benzamide moiety likely improves membrane permeability compared to smaller alkoxy groups (e.g., methoxy in ).
  • Synthetic Efficiency :

    • Microwave-assisted synthesis (e.g., ) achieves higher yields (e.g., 88% for compound 7) compared to traditional reflux methods (e.g., ). The target compound’s synthesis may benefit from similar optimization.
  • Thermal Stability: Melting points correlate with crystallinity and stability. Derivatives with rigid substituents (e.g., morpholinomethyl in ) exhibit higher melting points (>150°C), whereas flexible chains (e.g., ethylthioether in ) may lower thermal stability.

Biological Activity

The compound 4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic derivative belonging to the class of triazole compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H22FN5SO\text{C}_{18}\text{H}_{22}\text{F}\text{N}_5\text{S}\text{O}

This structure features a triazole ring, a fluorophenyl group, and a benzamide moiety, which are crucial for its biological interactions.

Triazole derivatives are known for their ability to interact with various biological targets. The mechanisms through which This compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Many triazoles function as enzyme inhibitors, particularly in fungal and cancer cell pathways.
  • Antimicrobial Activity : The presence of the triazole ring is associated with antifungal properties by inhibiting sterol biosynthesis in fungi.
  • Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies. Key findings include:

Activity Type Description Reference
AntifungalExhibits significant antifungal activity against Candida albicans and Aspergillus niger.
AnticancerInduces apoptosis in various cancer cell lines such as breast and colon cancer cells.
AntimicrobialDemonstrates antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Antifungal Efficacy :
    • A study evaluated the antifungal activity of various triazole compounds, including derivatives similar to the target compound. Results indicated effective inhibition against multiple fungal strains with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents like fluconazole.
  • Anticancer Activity :
    • In vitro studies on breast cancer cell lines showed that the compound induced cell death at concentrations around 10 µM, significantly lower than many existing chemotherapeutics. This suggests potential for development as a novel anticancer agent.
  • Antimicrobial Testing :
    • Research conducted on bacterial strains revealed that the compound exhibited bacteriostatic effects at concentrations ranging from 5 to 20 µg/mL against both Staphylococcus aureus and Escherichia coli.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole core in this compound?

The 1,2,4-triazole ring can be synthesized via cyclocondensation of thiosemicarbazides or via oxidative dimerization of thiosemicarbazones. A common method involves refluxing substituted benzaldehyde derivatives with amino-triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to promote cyclization . Optimization of solvent polarity and reaction time is critical to avoid side products like imidazole derivatives.

Q. How can researchers characterize the methylsulfanyl (-SMe) group in this compound?

The -SMe group is typically confirmed via ¹H-NMR (δ ~2.5 ppm for -SCH₃ protons) and ¹³C-NMR (δ ~12–15 ppm for S-bound methyl carbon). Oxidation to sulfoxide (e.g., using H₂O₂) or sulfone derivatives (using KMnO₄) can further validate its presence through shifts in IR (S=O stretches at 1020–1070 cm⁻¹) and mass spectrometry (MW increase by 16 or 32 Da) .

Q. What analytical techniques are essential for confirming the fluorophenyl moiety?

  • ¹⁹F-NMR : A singlet at ~-115 ppm (para-substituted fluorophenyl).
  • X-ray crystallography : To resolve spatial orientation and confirm substitution patterns.
  • LC-MS/MS : Fragmentation patterns (e.g., loss of C₆H₄F) provide structural corroboration .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s bioactivity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets like CYP450 enzymes or kinases. The fluorophenyl and triazole groups often participate in π-π stacking and hydrogen bonding .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or stability. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamerism in the benzamide group).
  • Isotopic labeling : Use deuterated solvents to suppress exchange broadening.
  • Comparative crystallography : Cross-validate with structurally analogous compounds (e.g., CCDC-1441403 in ) .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Salt formation : React with HCl or sodium pivalate to enhance aqueous solubility .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for hydrophobic moieties .

Biological and Mechanistic Questions

Q. How to design SAR studies for the 4-fluorophenyl and methylsulfanyl groups?

  • Fluorine replacement : Synthesize analogs with -Cl, -CF₃, or -H to assess electronic effects on target binding.
  • Methylsulfanyl modification : Replace -SMe with -SOCH₃ or -NHCH₃ to study steric vs. electronic contributions.
  • Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or cytotoxicity screens (e.g., MTT assay) .

Q. What experimental controls are critical for assessing its enzyme inhibition potential?

  • Positive controls : Use known inhibitors (e.g., Celecoxib for COX-2).
  • Negative controls : Include solvent-only and scrambled peptide substrates.
  • Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .

Methodological Challenges

Q. How to mitigate side reactions during benzamide coupling?

  • Activating agents : Use HATU or EDCI/HOBt instead of DCC to reduce racemization.
  • Low-temperature coupling : Perform reactions at 0–4°C to suppress hydrolysis of active esters .

Q. What protocols validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
  • Plasma stability : Test in human plasma at 37°C; use protease inhibitors to distinguish enzymatic vs. chemical breakdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.